![molecular formula C21H24O5 B1254844 2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',4',4''-trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone is a member of chalcones.
Scientific Research Applications
Bioactivity and Synthesis
Research on various dihydrochalcones, closely related to 2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone, has revealed promising bioactivity in antiviral and antimicrobial assays. For instance, Mustafa et al. (2003) studied the synthesis of 2′,4′,6′-trihydroxy-3′-methyldihydrochalcone and its bioactivity potential, highlighting the relevance of these compounds in medicinal research Mustafa et al., 2003.
Antioxidant Properties
Dihydrochalcones have been extensively studied for their antioxidant properties. Nakamura et al. (2003) conducted a study revealing the superior antioxidant activities of dihydrochalcones compared to corresponding flavanones, indicating their potential use in preventing oxidative stress-related diseases Nakamura et al., 2003.
Structural Analysis
Detailed structural analysis of various dihydrochalcones provides insights into their chemical properties and potential applications. Marek et al. (2005) investigated the crystal structures of certain dihydrochalcones, which is crucial for understanding their interactions at the molecular level Marek et al., 2005.
Natural Product Isolation and Characterization
The isolation and characterization of dihydrochalcones from natural sources have been a significant area of study. Leong et al. (1998) isolated a new dihydrochalcone from Lindera lucida, highlighting the diversity of these compounds in nature Leong et al., 1998.
Potential Therapeutic Applications
Several studies have explored the therapeutic applications of dihydrochalcones. Somsrisa et al. (2013) identified dihydrochalcones with anti-inflammatory activity from Cyathostemma argenteum, suggesting their use in treating inflammatory conditions Somsrisa et al., 2013.
properties
Product Name |
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone |
|---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-phenyl-1-[(4R)-4,5,7-trihydroxy-2,2,6-trimethyl-3,4-dihydrochromen-8-yl]propan-1-one |
InChI |
InChI=1S/C21H24O5/c1-12-18(24)16(14(22)10-9-13-7-5-4-6-8-13)20-17(19(12)25)15(23)11-21(2,3)26-20/h4-8,15,23-25H,9-11H2,1-3H3/t15-/m1/s1 |
InChI Key |
XEMFSBOBBNFLGA-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O)C(=O)CCC3=CC=CC=C3)OC(C[C@H]2O)(C)C)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C(=O)CCC3=CC=CC=C3)OC(CC2O)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



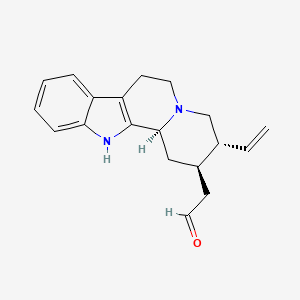
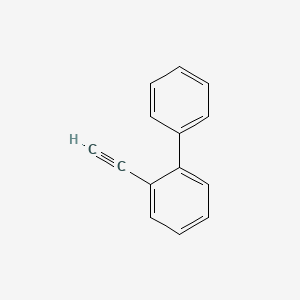
![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
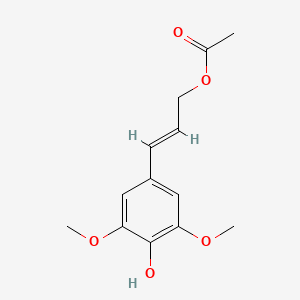
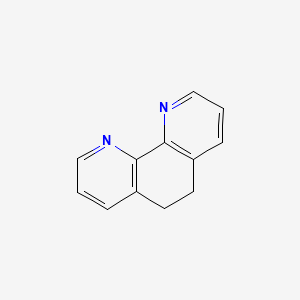
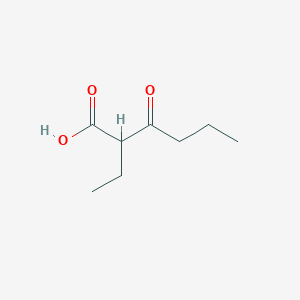
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
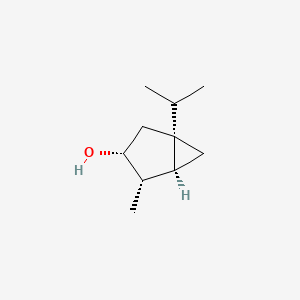
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)
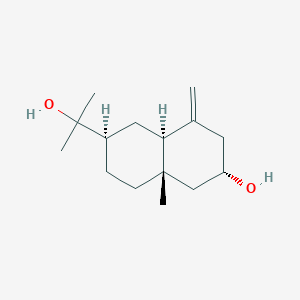
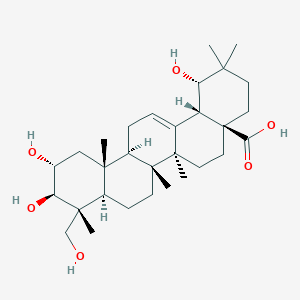
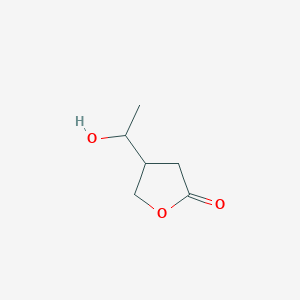
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)